

A Comprehensive Technical Guide to Centbucridine Hydrochloride: Characteristics and Solubility

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Compound of Interest		
Compound Name:	Centbucridine	
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This document provides an in-depth analysis of **Centbucridine** hydrochloride, a quinoline-derivative local anesthetic. It details the compound's core physicochemical characteristics, solubility profile, and generalized experimental protocols for its analysis.

Core Physicochemical Characteristics

Centbucridine hydrochloride is chemically known as 4-N-butylamino-1,2,3,4-tetrahydroacridine hydrochloride.[1][2] Unlike traditional local anesthetics, it is not classified as an ester or an amide, but as a quinoline derivative.[1][2] It is a solid powder in appearance.[3] The hydrochloride salt form is specifically utilized to enhance its stability and solubility in aqueous solutions, making it suitable for injectable formulations.[1]

The fundamental physicochemical properties of **Centbucridine** hydrochloride are summarized in the table below.



Property	Data	Source
IUPAC Name	N-butyl-1,2,3,4- tetrahydroacridin-9- amine;hydrochloride	[1]
Synonyms	Centbucridine HCI, Bucricaine hydrochloride	[3]
CAS Number	82636-28-0 (Hydrochloride Salt)	[3]
Molecular Formula	C17H23CIN2	[1][3][4]
Molecular Weight	290.8 g/mol	[1][4]
Exact Mass	290.155 Da	[1][3]
Appearance	Solid powder	[3]
Elemental Analysis	C: 70.21%, H: 7.97%, CI: 12.19%, N: 9.63%	[3]
Free Base CAS	785727-86-8	[3][5]

Note: Specific quantitative data for properties such as melting point and pKa are not readily available in the reviewed public literature.

Solubility Profile

The solubility of a drug substance is a critical parameter for its formulation and bioavailability. **Centbucridine**'s hydrochloride salt form is employed to improve its aqueous solubility for clinical applications.[1] For purification, recrystallization methodologies typically use polar solvents, indicating favorable solubility in these media.[1]



Solvent / Medium	Solubility Description	Notes
DMSO	Soluble	[1][3]
Aqueous Solutions	The hydrochloride salt is used to improve solubility in water.	Suitable for injectable formulations.[1]
Ethanol	Used as a recrystallization solvent.	[1]
Methanol	Used as a recrystallization solvent.	[1]
Water-Alcohol Mixtures	Used as a recrystallization solvent.	[1]

Note: Quantitative solubility values (e.g., in mg/mL) in the specified solvents are not available in the cited literature. A generalized protocol for determining solubility is provided in the following section.

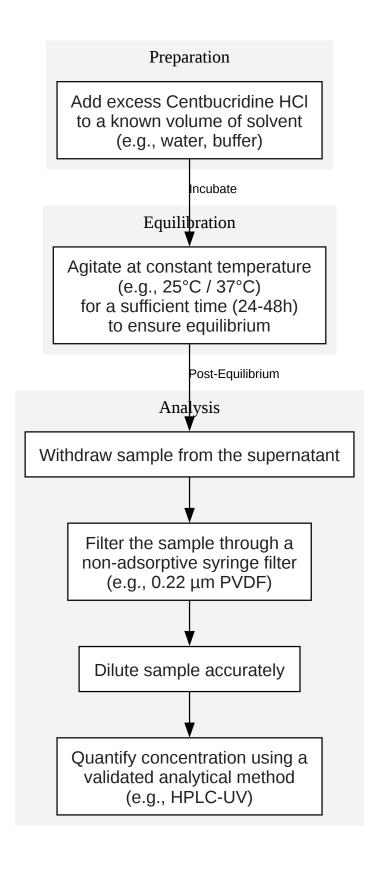
Experimental Protocols

Detailed, validated protocols for **Centbucridine** hydrochloride are proprietary. However, standard methodologies for the characterization and solubility assessment of a pharmaceutical salt are presented below.

Protocol: Solubility Determination (Shake-Flask Method)

The equilibrium solubility of **Centbucridine** hydrochloride can be determined using the established shake-flask method. This protocol outlines a generalized workflow.





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Caption: Workflow for determining equilibrium solubility via the shake-flask method.



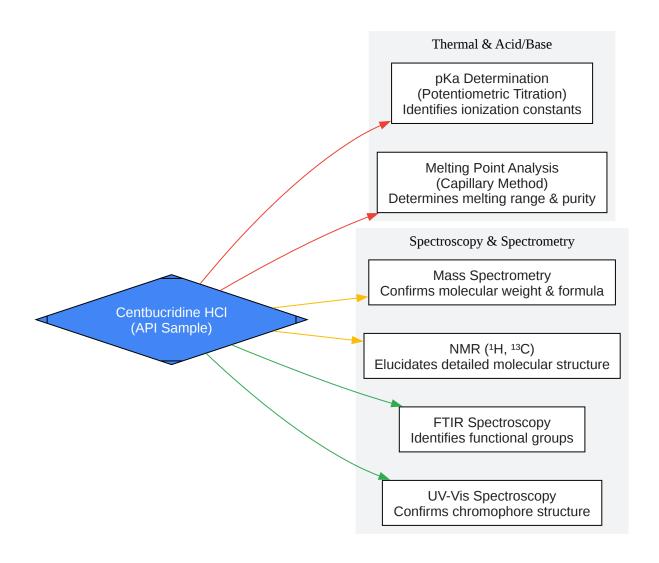
Methodology:

- Preparation: An excess amount of **Centbucridine** hydrochloride salt is added to a vial containing a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline at various pH levels). This ensures that a saturated solution is formed.
- Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.
- Sampling and Filtration: After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn and immediately filtered through a sub-micron, non-adsorptive filter (e.g., PVDF or PTFE) to remove undissolved solid particles.
- Quantification: The clear filtrate is then appropriately diluted and analyzed using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved drug. The solubility is reported in units such as mg/mL or mol/L.

Protocol: Physicochemical Characterization Workflow

A comprehensive characterization of a drug salt involves multiple analytical techniques to confirm its identity, purity, and structure.





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Caption: Standard analytical workflow for physicochemical characterization.

Methodologies:



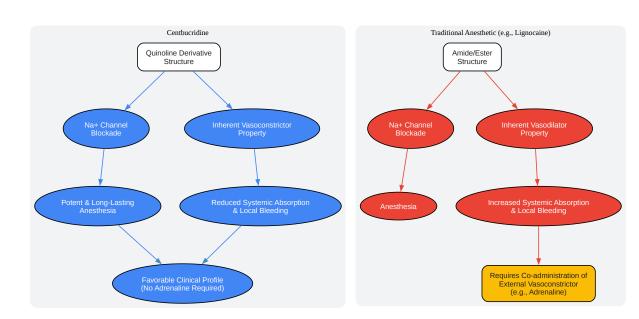
- Melting Point: The melting range is determined using a capillary melting point apparatus. A
 sharp and defined melting range is indicative of high purity.
- pKa Determination: The acid dissociation constant(s) are measured via potentiometric titration. This involves titrating a solution of the drug with a strong acid or base and monitoring the pH change to identify the pKa values, which are crucial for predicting solubility and absorption at different physiological pH levels.
- Spectroscopy:
 - UV-Visible Spectroscopy: A solution of the compound is scanned across the UV-Vis spectrum to determine its wavelength of maximum absorbance (λmax), which is characteristic of its chromophoric structure.
 - Fourier-Transform Infrared (FTIR) Spectroscopy: The sample is analyzed to obtain an infrared spectrum, which reveals the presence of specific functional groups based on their vibrational frequencies.
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are performed to provide detailed information about the molecular structure, including the connectivity and chemical environment of all hydrogen and carbon atoms.
- Mass Spectrometry (MS): This technique is used to measure the mass-to-charge ratio of the molecule, confirming its exact mass and molecular formula.[1][3]

Mechanism of Action and Logical Relationships

Centbucridine functions as a local anesthetic by blocking sodium channels in neuronal membranes, thereby inhibiting the propagation of action potentials responsible for pain signals. A key differentiator from many other local anesthetics like lignocaine is its intrinsic vasoconstrictor property.[1][2][6] This eliminates the need for co-administration with an external vasoconstrictor such as adrenaline, which is a significant advantage in patients where adrenaline is contraindicated.[2][6][7]

The diagram below illustrates the logical relationship between **Centbucridine**'s structure, its dual mechanism, and its clinical advantages compared to a traditional vasodilator anesthetic.





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Caption: Logical relationships of **Centbucridine**'s properties versus traditional anesthetics.



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